alpha-Naphtholphthalein

Description

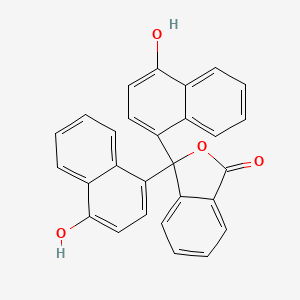

Structure

3D Structure

Propriétés

IUPAC Name |

3,3-bis(4-hydroxynaphthalen-1-yl)-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18O4/c29-25-15-13-23(17-7-1-3-9-19(17)25)28(22-12-6-5-11-21(22)27(31)32-28)24-14-16-26(30)20-10-4-2-8-18(20)24/h1-16,29-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHBAGKIEAOSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)C3(C4=CC=CC=C4C(=O)O3)C5=CC=C(C6=CC=CC=C65)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208273 | |

| Record name | Naphtholphthalein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid when pure; Usually greyish-red; [Merck Index] Grey to brown solid; [Acros Organics MSDS] | |

| Record name | alpha-Naphtholphthalein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

596-01-0 | |

| Record name | α-Naphtholphthalein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphtholphthalein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtholphthalein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(4-hydroxy-1-naphthyl)phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-NAPHTHOLPHTHALEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QEG1706NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of alpha-Naphtholphthalein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Naphtholphthalein (α-Naphtholphthalein) is a phthalein dye that is widely recognized for its function as a pH indicator.[1][2] Structurally, it is characterized by two naphthalene (B1677914) rings linked by a phthalic acid moiety.[1] This guide provides a comprehensive overview of the core chemical properties of this compound, with a focus on data relevant to research and development.

Chemical and Physical Properties

This compound is typically a crystalline solid.[1] It is practically insoluble in water but finds solubility in organic solvents such as ethanol, ether, and methanol.[1][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₁₈O₄ | [4] |

| Molecular Weight | 418.44 g/mol | [4][5] |

| CAS Number | 596-01-0 | [4] |

| IUPAC Name | 3,3-bis(4-hydroxy-1-naphthalenyl)-1(3H)-isobenzofuranone | [1] |

| Synonyms | 1-Naphtholphthalein, 3,3-Bis(4-hydroxy-1-naphthyl)phthalide | [1] |

| Appearance | Pale pink to beige or pale red-brown powder | [1] |

| Melting Point | 238-240 °C | [4][5] |

| Solubility | Insoluble in water; Soluble in ethanol | [1][3][4] |

| pKa | 7.95 (approx.) | [6] |

| pH Transition Range | 7.3 - 8.7 | [2][5] |

| Color in Acidic Solution | Colorless to reddish | [2] |

| Color in Basic Solution | Greenish-blue | [2] |

Table 2: Spectral Properties of this compound

| Spectral Property | Value | Conditions | Reference(s) |

| λmax (Absorbance) | 648 - 654 nm | In 0.1N NaOH | [7] |

| Specific Absorptivity (A 1%/1cm) | > 550 | at λmax in 0.1N NaOH | [7] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of phthalic anhydride (B1165640) with α-naphthol in the presence of a dehydrating agent, such as concentrated sulfuric acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented preparation method.[8]

Materials:

-

Phthalic anhydride

-

1-Naphthol (α-Naphthol)

-

Concentrated sulfuric acid

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 3.8 grams of phthalic anhydride and 7.0 grams of α-naphthol.

-

Catalysis: Carefully add 0.75 mL of concentrated sulfuric acid to the mixture while stirring.

-

Reaction: Heat the mixture to 60°C and maintain this temperature for 4 hours. The product will be a viscous crude material.[8]

-

Quenching and Precipitation: Allow the reaction mixture to cool. Slowly add a large volume of water to dilute the sulfuric acid and precipitate the crude product as a granular solid.

-

Purification (Alkali Wash):

-

Wash the granulated product with water until the washings are neutral.

-

Suspend the crude product in a 0.5% aqueous solution of sodium hydroxide and heat to 70°C to dissolve the this compound.

-

Filter the hot solution to remove any insoluble byproducts.

-

-

Purification (Acid Precipitation):

-

Cool the filtrate to below 10°C.

-

Slowly add a 1:1 (v/v) solution of hydrochloric acid dropwise to adjust the pH and precipitate the purified this compound.

-

Allow the precipitate to settle overnight.

-

-

Isolation and Drying:

-

Collect the precipitate by filtration and wash with cold deionized water.

-

For higher purity, the alkali dissolution and acid precipitation steps can be repeated.

-

Dry the final product in a vacuum oven.

-

Mechanism of Action as a pH Indicator

The color change of this compound is a result of a pH-dependent structural rearrangement. In acidic to neutral solutions, it exists predominantly in a colorless lactone form. As the pH increases and the solution becomes alkaline, the lactone ring opens, and the molecule is deprotonated, leading to a quinoid structure with an extended conjugated system. This extended conjugation is responsible for the absorption of light in the visible region, resulting in the characteristic greenish-blue color.

References

- 1. CAS 596-01-0: α-Naphtholphthalein | CymitQuimica [cymitquimica.com]

- 2. Naphtholphthalein - Wikipedia [en.wikipedia.org]

- 3. This compound [chembk.com]

- 4. This compound | 596-01-0 [chemicalbook.com]

- 5. α-Naphtholphthalein practicalgrade 596-01-0 [sigmaaldrich.com]

- 6. Synthesis of 18F-labeled phenolphthalein and naphtholphthalein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 596-01-0 CAS | 1-NAPHTHOLPHTHALEIN | pH Indicator (Solid) | Article No. 04770 [lobachemie.com]

- 8. CN103193740A - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure and Synthesis of α-Naphtholphthalein

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Naphtholphthalein is a phthalein dye recognized for its function as a pH indicator. Structurally, it is characterized by two naphthyl rings and a phthalide (B148349) group, which contribute to its distinct chromophoric properties. This guide provides a comprehensive overview of the chemical structure and a detailed methodology for the synthesis of α-Naphtholphthalein, intended for professionals in research and development.

Chemical Structure and Identification

α-Naphtholphthalein, with the IUPAC name 3,3-bis(4-hydroxy-1-naphthalenyl)-1(3H)-isobenzofuranone, is a complex organic molecule.[1][2][3] Its structure consists of a central phthalide moiety to which two 4-hydroxy-1-naphthyl groups are attached at the 3-position of the isobenzofuranone ring.

Key Identifiers:

-

IUPAC Name: 3,3-bis(4-hydroxynaphthalen-1-yl)-2-benzofuran-1-one[4]

-

CAS Number: 596-01-0

-

Molecular Formula: C₂₈H₁₈O₄[5]

-

Molecular Weight: 418.44 g/mol

The presence of the hydroxyl groups on the naphthalene (B1677914) rings is crucial for the molecule's pH-indicating properties, as their protonation state changes with pH, leading to a conformational change and a corresponding shift in the visible absorption spectrum.

Physicochemical and Spectroscopic Properties

The utility of α-Naphtholphthalein as a pH indicator is defined by its distinct color change within a specific pH range. It transitions from colorless or reddish in acidic to neutral solutions to a greenish-blue in alkaline conditions.[6]

Table 1: Quantitative Data for α-Naphtholphthalein

| Property | Value | Reference(s) |

| Melting Point | 238-240 °C | [6][7][8] |

| pKa | 8.0, 8.2, 8.5 (at 25 °C) | [7][8] |

| pH Indicator Range | 7.3 - 8.7 | [6] |

| Color Change | Colorless/Reddish to Greenish-Blue | [6] |

| Absorption Maxima (λmax) | 648 - 654 nm (in 0.1 N NaOH) | [1][4][7][8] |

| Solubility | Practically insoluble in water; Soluble in ethanol (B145695) and other organic solvents. | [5][7][8][9][10] |

Synthesis of α-Naphtholphthalein

The primary method for the synthesis of α-Naphtholphthalein is through a Friedel-Crafts acylation reaction between phthalic anhydride (B1165640) and α-naphthol in the presence of an acid catalyst.

Reaction Pathway

The synthesis involves the electrophilic substitution of α-naphthol by the protonated phthalic anhydride. The reaction proceeds in two main stages: the initial acylation to form an intermediate, followed by a second electrophilic attack on another molecule of α-naphthol and subsequent cyclization to yield the final product.

Caption: Synthesis of α-Naphtholphthalein via Friedel-Crafts acylation.

Experimental Protocol

The following protocol is adapted from a patented synthesis method, providing a detailed procedure for the preparation and purification of α-Naphtholphthalein.

Materials:

-

Phthalic anhydride

-

α-Naphthol

-

Concentrated sulfuric acid (or methanesulfonic acid)

-

Solvent A (e.g., toluene)

-

Aqueous alkaline solution (e.g., NaOH solution)

-

Solvent B (e.g., ethanol)

-

Deionized water

-

Solvent C (e.g., absolute ethanol)

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, combine phthalic anhydride and α-naphthol.

-

Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid) to the mixture while stirring.

-

Reaction: Heat the mixture to the specified reaction temperature (e.g., 60-80°C) and maintain for several hours until the reaction is complete, which can be monitored by techniques such as TLC.

-

Initial Purification:

-

Dissolve the resulting viscous crude product in Solvent A.

-

Filter the solution to remove any insoluble impurities.

-

Neutralize the filtrate with an aqueous alkaline solution and filter again.

-

Concentrate the filtrate to obtain a viscous liquid.

-

-

Second Purification:

-

Add Solvent B to the viscous liquid and heat to boiling.

-

Cool the solution to allow for crystallization and then filter to collect the solid.

-

-

Washing and Recrystallization:

-

Wash the filter cake with deionized water.

-

Dissolve the filter cake in Solvent C and heat to boiling.

-

Induce precipitation by adding deionized water.

-

Filter the purified product.

-

-

Drying: Dry the final product under vacuum to obtain α-Naphtholphthalein powder.

Conclusion

This technical guide provides essential information on the structure, properties, and synthesis of α-Naphtholphthalein for professionals in the scientific community. The detailed experimental protocol and tabulated data offer a practical resource for the laboratory preparation and application of this important pH indicator. The provided synthesis pathway diagram visually outlines the chemical transformation, aiding in the understanding of the reaction mechanism.

References

- 1. alpha-Naphtholphthalein, pure, indicator 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 2. 1-Naphtholphthalein, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 041221.03 [thermofisher.com]

- 4. α-Naphthol phthalein (596-01-0) - α-Naphthol phthalein Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 5. CAS 596-01-0: α-Naphtholphthalein | CymitQuimica [cymitquimica.com]

- 6. Naphtholphthalein - Wikipedia [en.wikipedia.org]

- 7. This compound, indicator, pure [chembk.com]

- 8. This compound | 596-01-0 [chemicalbook.com]

- 9. Alpha Naphtholphthalein Indicator - Quality Assured Lab Reagents at Attractive Prices [arnishlaborates.in]

- 10. This compound | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to α-Naphtholphthalein (CAS 596-01-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Naphtholphthalein (CAS 596-01-0) is a phthalein dye recognized for its utility as a pH indicator.[1] Its distinct color transition and applicability in various chemical analyses make it a valuable tool in laboratory settings. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its primary applications, and insights into its emerging uses relevant to research and drug development.

Chemical and Physical Properties

α-Naphtholphthalein is an organic compound characterized by two naphthalene (B1677914) rings linked to a phthalic anhydride-derived core.[2] It is typically a crystalline solid, insoluble in water but soluble in organic solvents like ethanol (B145695) and ether.[2]

Table 1: Physicochemical Properties of α-Naphtholphthalein

| Property | Value | References |

| CAS Number | 596-01-0 | [3] |

| Molecular Formula | C₂₈H₁₈O₄ | |

| Molecular Weight | 418.44 g/mol | |

| Appearance | Pale pink to beige or pale red-brown powder | [2] |

| Melting Point | 238 - 240 °C | |

| Solubility | Insoluble in water; Soluble in ethanol (50 mg/mL), ether, and acetic acid. | [2] |

| pH Indicator Range | pH 7.3 - 8.7 | |

| Color Transition | Colorless/Reddish (acidic) to Greenish-Blue (alkaline) | [1] |

Synthesis of α-Naphtholphthalein

A common method for the synthesis of α-naphtholphthalein involves the reaction of 1-naphthol (B170400) with phthalic anhydride (B1165640) in the presence of a catalyst.[4]

Experimental Protocol: Synthesis

Materials:

-

Phthalic anhydride

-

1-Naphthol

-

Concentrated sulfuric acid (catalyst)

-

Solvent (e.g., ethanol)

-

Alkaline solution (e.g., dilute NaOH)

-

Acidic solution (e.g., dilute HCl)

-

Deionized water

Procedure:

-

Reaction Setup: In a reaction vessel, combine powdered phthalic anhydride and 1-naphthol in a molar ratio of 1:1.5 to 1:2.5.

-

Catalysis: Under stirring, add the catalyst (e.g., concentrated sulfuric acid).

-

Reaction Conditions: Maintain the reaction at a temperature of 35-60°C for several hours. The reaction progress can be monitored using liquid chromatography.

-

Purification:

-

Dissolve the resulting viscous product in a suitable solvent.

-

Neutralize the solution with an alkaline solution and filter.

-

Concentrate the filtrate to obtain a viscous liquid.

-

Add a second solvent and heat to boiling, then cool and filter.

-

Wash the filter cake with deionized water, heat to boiling, and filter again.

-

Dissolve the filter cake in a final solvent (e.g., ethanol), heat to boiling, and then precipitate the product by adding deionized water.

-

-

Drying: Dry the final product to obtain α-naphtholphthalein powder.[4]

Caption: Workflow for the synthesis of α-Naphtholphthalein.

Applications in Titrimetric Analysis

The primary application of α-naphtholphthalein is as a pH indicator in acid-base titrations, particularly for weak acids in alcoholic solutions.[5] It is also employed in non-aqueous titrations.

Experimental Protocol: Preparation of Indicator Solution

Materials:

-

α-Naphtholphthalein powder

-

Anhydrous glacial acetic acid

Procedure:

-

Weigh 0.2 g of α-naphtholphthalein.

-

Dissolve the powder in anhydrous glacial acetic acid.

-

Dilute the solution with anhydrous glacial acetic acid to a final volume of 100 mL to obtain a 0.2% w/v solution.[6]

Experimental Protocol: Aqueous Acid-Base Titration

Materials:

-

Analyte (acid or base of unknown concentration)

-

Titrant (standardized solution of a strong base or acid)

-

α-Naphtholphthalein indicator solution

-

Burette, pipette, conical flask, and other standard laboratory glassware

Procedure:

-

Preparation: Rinse and fill the burette with the titrant. Accurately pipette a known volume of the analyte into a conical flask.

-

Indicator Addition: Add 2-3 drops of the α-naphtholphthalein indicator solution to the analyte in the flask.

-

Titration: Slowly add the titrant from the burette to the analyte, swirling the flask continuously.

-

Endpoint Determination: The endpoint is reached when the solution in the flask exhibits a persistent color change from colorless/reddish to greenish-blue.[1]

-

Calculation: Record the volume of titrant used and calculate the concentration of the analyte using the stoichiometry of the reaction.

References

- 1. alameda.edu [alameda.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Naphtholphthalein - Wikipedia [en.wikipedia.org]

- 4. CN103193740A - Preparation method of alpha-naphtholphthalein - Google Patents [patents.google.com]

- 5. hnsgroupofcolleges.org [hnsgroupofcolleges.org]

- 6. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

alpha-Naphtholphthalein molecular weight and formula

Alpha-Naphtholphthalein is an organic compound primarily utilized as a pH indicator in laboratory settings. Its molecular structure and weight are fundamental to its chemical behavior and applications.

Molecular Formula and Weight:

The chemical formula for this compound is C28H18O4.[1][2][3] This indicates that each molecule is composed of 28 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms. Based on this composition, the molecular weight of this compound is approximately 418.44 g/mol .[1][3][4] Other sources may cite slightly different values, such as 418.45 g/mol or 418.4 g/mol , due to variations in isotopic abundance calculations.[5][6]

| Property | Value |

| Molecular Formula | C28H18O4 |

| Molecular Weight | 418.44 g/mol |

Chemical Structure and Properties:

This compound belongs to the phthalein dye family. Its structure consists of two naphthol units attached to a central phthalide (B148349) group. This intricate arrangement of aromatic rings and hydroxyl groups is responsible for its color-changing properties in response to varying pH levels. It typically appears as a pink to brown powder.[3]

As a pH indicator, this compound exhibits a color transition from colorless to reddish at a pH of approximately 7.3, and from greenish to blue at a pH of 8.7.[7] This makes it particularly useful for titrations involving weak acids in alcoholic solutions.[7] It is soluble in ethanol (B145695) but insoluble in water.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 596-01-0: α-Naphtholphthalein | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | Fisher Scientific [fishersci.ca]

- 5. merckindex.rsc.org [merckindex.rsc.org]

- 6. This compound | C28H18O4 | CID 68993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 596-01-0 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of alpha-Naphtholphthalein in Ethanol and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility of alpha-Naphtholphthalein in two common laboratory solvents: ethanol (B145695) and water. The document is intended to be a critical resource for researchers, scientists, and professionals in drug development, offering quantitative solubility data, detailed experimental methodologies for solubility determination, and visual representations of key concepts and workflows.

Quantitative Solubility Data

The solubility of this compound, a phthalein dye commonly used as a pH indicator, varies significantly between polar protic solvents like ethanol and water. This difference is primarily attributed to the molecule's large, nonpolar aromatic structure combined with polar hydroxyl groups.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of this compound | Temperature | Observations |

| Ethanol | C₂H₅OH | 46.07 | 50 mg/mL[1][2] | Room Temperature | The solution is clear and has a red-orange color.[1][2] |

| Water | H₂O | 18.02 | Insoluble / Practically Insoluble[3][4][5][6][7] | Room Temperature | One source indicates a value of 1 mg/mL, but the resulting mixture is described as an opaque, dark red suspension, suggesting it is not a true solution.[2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 100 mg/mL[8] | Not Specified | Requires sonication to dissolve.[8] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in a given solvent, adapted from standard laboratory procedures.

Objective: To determine the saturation solubility of this compound in a specified solvent at a controlled temperature.

Materials:

-

This compound (practical grade or higher)

-

Solvent of interest (e.g., absolute ethanol, deionized water)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume of the solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or on a temperature-controlled stir plate.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached. The temperature should be maintained within ±0.5°C.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours at the constant temperature to allow the excess solid to settle.

-

Carefully draw a sample from the supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, tared vial. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely evaporated, weigh the vial again to determine the mass of the dissolved solute.

-

Calculate the solubility in mg/mL.

-

-

Spectrophotometric Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

-

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle this compound in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound before starting the experiment.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of this compound's solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship of this compound's solubility in different solvents.

References

- 1. >80% purity NaOH basis (titration), practical grade, powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. >80% purity NaOH basis (titration), practical grade, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 596-01-0 [chemicalbook.com]

- 4. This compound | CAS#:596-01-0 | Chemsrc [chemsrc.com]

- 5. This compound | Fisher Scientific [fishersci.ca]

- 6. This compound [chembk.com]

- 7. Naphtholphthalein - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the pH Indicator Mechanism of α-Naphtholphthalein

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Naphtholphthalein is a triphenylmethane (B1682552) dye widely utilized as a pH indicator in analytical chemistry and various scientific applications. Its distinct color transition from colorless or reddish in acidic to neutral solutions to a vibrant greenish-blue in alkaline environments makes it a valuable tool for monitoring pH changes within a specific range.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of α-naphtholphthalein as a pH indicator, detailing its structural transformations, quantitative properties, and the experimental protocols for its characterization.

Core Mechanism of Action: A Tale of Two Forms

The functionality of α-naphtholphthalein as a pH indicator is rooted in the principle of pH-dependent structural isomerism. The molecule exists in two primary forms that are in equilibrium: a colorless lactone form and a colored quinoid form. The prevailing pH of the solution dictates which form is predominant, thereby determining the observed color.

In acidic and neutral solutions (pH < 7.3), α-naphtholphthalein primarily exists in its lactone form . In this configuration, the central carbon atom is sp³-hybridized and part of a five-membered lactone ring. This structure lacks an extended conjugated system of pi electrons, which is a prerequisite for the absorption of visible light. Consequently, the lactone form is colorless or may appear faintly reddish.

As the pH increases and the solution becomes alkaline (pH > 8.7), hydroxide (B78521) ions (OH⁻) catalyze the opening of the lactone ring. This structural rearrangement leads to the formation of the quinoid form . In this state, the central carbon atom becomes sp²-hybridized, and an extensive delocalized π-electron system is established across the three aromatic rings. This extended conjugation allows the molecule to absorb light in the visible region of the electromagnetic spectrum, resulting in the characteristic greenish-blue color of the solution.

The equilibrium between these two forms is reversible. The addition of acid to the alkaline solution will shift the equilibrium back towards the colorless lactone form.

Signaling Pathway Diagram

The following diagram illustrates the pH-dependent equilibrium of α-naphtholphthalein.

References

An In-depth Technical Guide to the Physical Properties of alpha-Naphtholphthalein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of alpha-Naphtholphthalein, a phthalein dye widely utilized as a pH indicator. The information is presented to support research and development activities where precise understanding of this compound's characteristics is essential.

Physical Appearance and Form

This compound is a phthalein dye that typically exists as a solid crystalline powder.[1] While pure this compound is a colorless solid, commercial preparations often appear as a pink to brown powder.[2][3][4] Other reported colors include dark pink to brown, light brown, and fine blue to greenish powder.[5][6][7] The compound is generally supplied as a practical grade powder with an assay of greater than 80%.

Quantitative Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₂₈H₁₈O₄ | [2][3][5][8] |

| Molecular Weight | 418.44 g/mol | [2][3] |

| Melting Point | 238 - 240 °C | [2][6][8][9][10] |

| Solubility in Water | Insoluble | [8][9][10][11][12] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and glacial acetic acid. | [1][9][10][11] |

| pH Indicator Range | 7.3 - 8.7 | [7][8] |

| Color in Acidic Solution (pH < 7.3) | Colorless / Reddish / Pinkish-yellow | [4][8][13] |

| Color in Basic Solution (pH > 8.7) | Greenish-blue | [4][8][13] |

Experimental Protocol: Determination of Melting Point

The melting point of a compound is a critical physical property that indicates its purity. The following is a standard protocol for determining the melting point of a solid organic compound like this compound using the capillary tube method.

Objective: To determine the melting point range of an this compound sample.

Materials and Equipment:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Place a small amount of the dry this compound powder into a mortar.

-

Gently grind the sample into a fine powder using the pestle. This ensures uniform packing and heat transfer.

-

-

Packing the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample. A small amount of the sample will be forced into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the sample down to the sealed end.

-

Repeat until the packed sample is approximately 2-3 mm in height.

-

-

Melting Point Determination:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the sample.

-

Set the heating rate to a rapid setting initially to approach the expected melting point (around 238-240 °C).

-

When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first liquid droplet appears. This is the beginning of the melting range.

-

Continue to heat slowly and record the temperature at which the entire sample has melted into a clear liquid. This is the end of the melting range.

-

-

Data Recording:

-

Record the melting point as a range from the temperature of initial melting to the temperature of complete melting.

-

For high accuracy, repeat the determination with two more samples and calculate the average melting point range.

-

Visualization of pH Indicator Properties

The following diagram illustrates the color transition of this compound as a function of pH. This visual representation is crucial for its application in titrations and other analytical chemistry contexts.[5]

Caption: Color transition of this compound at different pH values.

References

- 1. CAS 596-01-0: α-Naphtholphthalein | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C28H18O4 | CID 68993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 041221.06 [thermofisher.com]

- 5. chemimpex.com [chemimpex.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Alpha Naphtholphthalein Indicator - Quality Assured Lab Reagents at Attractive Prices [arnishlaborates.in]

- 8. Naphtholphthalein - Wikipedia [en.wikipedia.org]

- 9. This compound [chembk.com]

- 10. This compound | 596-01-0 [chemicalbook.com]

- 11. This compound | Fisher Scientific [fishersci.ca]

- 12. This compound | CAS#:596-01-0 | Chemsrc [chemsrc.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties and Determination of α-Naphtholphthalein's Melting Point

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the melting point of α-Naphtholphthalein (CAS 596-01-0), a phthalein dye utilized as a pH indicator. The determination of a precise melting point is a fundamental analytical technique for verifying the identity and purity of a chemical compound. For a crystalline solid, a sharp and defined melting range typically indicates high purity, whereas a broad melting range often suggests the presence of impurities.

Physicochemical Data of α-Naphtholphthalein

α-Naphtholphthalein is a solid, appearing as a pink, red-orange, or light brown powder.[1][2] It is soluble in ethanol (B145695) and insoluble in water.[3][4][5] Its primary application is as a pH indicator, exhibiting a color change from colorless or reddish to greenish-blue in the pH range of 7.3 to 8.7.[4]

Table 1: Reported Melting Point of α-Naphtholphthalein

| Melting Point Range (°C) | Source(s) | Notes |

| 238 - 240 °C | Chem-Impex, ChemBK, Sigma-Aldrich, CDH, Chemsrc | This is the most frequently cited range.[1][2][3][6][7] |

| 237 - 241 °C | Chem-Impex | A slightly broader range provided by one supplier.[8] |

| 240 °C | Carl ROTH | Reported as a single point, suggesting a sharp melt for a pure sample.[9] |

Experimental Protocol: Melting Point Determination

The melting point of α-Naphtholphthalein is determined using the capillary method with a calibrated melting point apparatus (e.g., Mel-Temp or similar device). This method relies on slowly heating a small sample of the compound and observing the temperature range over which it transitions from a solid to a liquid.[10]

Materials and Equipment:

-

α-Naphtholphthalein sample

-

Melting point capillary tubes (sealed at one end)

-

Mortar and pestle

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp)

-

Calibrated thermometer or digital temperature probe

Methodology:

-

Sample Preparation:

-

Ensure the α-Naphtholphthalein sample is completely dry and in the form of a fine powder. If the crystals are too large, gently grind them to a fine powder using a clean, dry mortar and pestle.[11]

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Compact the sample into the sealed bottom of the tube by tapping the tube on a hard surface and then dropping it through a long glass tube to ensure tight packing.[11] The final packed sample height should be approximately 2-3 mm.

-

-

Apparatus Setup:

-

Insert the capillary tube containing the sample into the sample holder of the melting point apparatus.

-

Ensure the heating block is at room temperature or at least 15-20°C below the expected melting point before starting a precise measurement.[11]

-

-

Approximate Melting Point Determination (Rapid Run):

-

If the approximate melting point is unknown, perform a rapid determination by setting a fast heating rate (e.g., 10-20°C per minute).[11]

-

Record the temperature at which the sample is first observed to melt. This provides a rough estimate of the melting point.

-

-

Accurate Melting Point Determination (Slow Run):

-

Allow the apparatus to cool to at least 15°C below the approximate melting point observed in the rapid run.

-

Insert a new capillary tube with a freshly prepared sample.

-

Set a slow heating rate of 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[10]

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Continue heating and record the temperature (T2) at which the last solid particle melts completely.

-

The melting point range is reported as T1 - T2.[10]

-

-

Data Validation:

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the precise determination of α-Naphtholphthalein's melting point.

References

- 1. chemimpex.com [chemimpex.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. Alpha-Naphtholphthalein [chembk.com]

- 4. This compound | 596-01-0 [chemicalbook.com]

- 5. CAS 596-01-0: α-Naphtholphthalein | CymitQuimica [cymitquimica.com]

- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 7. This compound | CAS#:596-01-0 | Chemsrc [chemsrc.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 1-Naphtholphthalein, 25 g, CAS No. 596-01-0 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-Depth Technical Guide to the Stability and Recommended Storage of α-Naphtholphthalein

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensuring the accuracy and reliability of experimental outcomes. This guide provides a comprehensive overview of the stability profile and recommended storage conditions for α-Naphtholphthalein, a common pH indicator.

Chemical and Physical Properties

α-Naphtholphthalein (C₂₈H₁₈O₄) is a phthalein dye that functions as a pH indicator, exhibiting a distinct color change from colorless or reddish to greenish-blue over a pH range of 7.3 to 8.7.[1][2] It is practically insoluble in water but soluble in organic solvents such as ethanol (B145695) and ether.[3][4]

Stability Profile

The stability of α-Naphtholphthalein is influenced by several factors, including temperature, light, and pH. Proper handling and storage are crucial to maintain its integrity and performance as a pH indicator.

Thermal Stability

Solid Form: As a solid, α-Naphtholphthalein is stable when stored at room temperature in a cool, dry place away from direct sunlight.[3] It has a shelf life of up to two years under these conditions.[3]

In Solution: The stability of α-Naphtholphthalein in solution is significantly dependent on the storage temperature. Stock solutions are susceptible to degradation over time.

| Storage Temperature | Recommended Storage Duration |

| -20°C | 1 month[5] |

| -80°C | 6 months[5] |

It is advisable to aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Photostability

While specific quantitative data on the photodegradation of α-Naphtholphthalein is limited, it is generally recommended to protect it from light.[6] Phthalein dyes, as a class, can be susceptible to degradation upon exposure to light.[7][8] Therefore, storing both the solid compound and its solutions in amber vials or in the dark is a critical precautionary measure.

pH Stability

α-Naphtholphthalein is most stable within its working pH range. Outside of this range, its chemical structure can be altered, leading to a loss of indicator properties. In highly alkaline solutions (pH > 10), the colored quinoid structure of some phthalein indicators can undergo irreversible degradation to a colorless carbinol form.[9]

Recommended Storage Conditions

To ensure the long-term stability and reliability of α-Naphtholphthalein, the following storage conditions are recommended:

| Form | Container | Temperature | Light Conditions | Atmosphere |

| Solid | Tightly sealed, opaque container | Room temperature | In the dark | Dry |

| Stock Solution | Tightly sealed, amber vial | -20°C (short-term) or -80°C (long-term) | In the dark | N/A |

Experimental Protocols

Preparation of α-Naphtholphthalein Indicator Solution

A standard 0.1% (w/v) indicator solution can be prepared as follows:

-

Weighing: Accurately weigh 100 mg of α-Naphtholphthalein powder.

-

Dissolving: Transfer the powder to a 100 mL volumetric flask.

-

Solvent Addition: Add a sufficient volume of 95% ethanol to dissolve the powder completely. Gentle swirling or sonication can aid in dissolution.

-

Dilution: Once dissolved, bring the solution to the 100 mL mark with 95% ethanol.

-

Storage: Transfer the solution to a labeled, amber glass bottle and store at the recommended temperature.

Determination of pH Transition Range

The following protocol can be used to experimentally verify the pH transition range of an α-Naphtholphthalein solution:

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values ranging from 6.0 to 10.0 at 0.2 pH unit intervals.

-

Sample Preparation: In a series of clean, labeled test tubes, add 10 mL of each buffer solution.

-

Indicator Addition: To each test tube, add 2-3 drops of the prepared α-Naphtholphthalein indicator solution.

-

Observation: Gently mix the contents of each test tube and observe the color.

-

Data Recording: Record the color of the solution for each pH value. The pH range over which the color transition occurs is the indicator's transition range.

Degradation and Incompatibilities

While a specific chemical degradation pathway for α-Naphtholphthalein is not well-documented in publicly available literature, its stability is known to be compromised by strong oxidizing agents, strong acids, and strong bases.[5] Exposure to these substances can lead to the breakdown of the molecule and a loss of its indicator properties.

Visualizations

Caption: Factors influencing the stability of α-Naphtholphthalein.

Caption: A general workflow for assessing the stability of α-Naphtholphthalein.

References

- 1. chemimpex.com [chemimpex.com]

- 2. alpha-Naphtholphthalein | Fisher Scientific [fishersci.ca]

- 3. Alpha Naphtholphthalein Indicator - Quality Assured Lab Reagents at Attractive Prices [arnishlaborates.in]

- 4. CAS 596-01-0: α-Naphtholphthalein | CymitQuimica [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unveiling the Core Principles of Phthalein Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phthalein dyes, a prominent class of synthetic organic compounds, are indispensable tools in a multitude of scientific disciplines, most notably as pH indicators and in the development of analytical assays. Their profound and reversible color changes in response to pH variations stem from distinct structural transformations. This technical guide delves into the foundational principles governing the synthesis, structure-property relationships, and pH-dependent behavior of phthalein dyes, providing a comprehensive resource for their effective application and further development.

The Chemistry of Phthalein Dyes: Synthesis and Structure

The synthesis of phthalein dyes is fundamentally achieved through the acid-catalyzed condensation of phthalic anhydride (B1165640) with two equivalents of a phenol (B47542) or a substituted phenol.[1][2] This electrophilic aromatic substitution reaction leads to the formation of the characteristic triphenylmethane-derived structure, which contains a central carbon atom bonded to three aromatic rings.

The versatility of this synthesis allows for the creation of a wide array of phthalein dyes with tailored properties by simply varying the phenolic reactant. The introduction of different functional groups on the phenol rings, such as electron-donating or electron-withdrawing groups, significantly influences the electronic distribution within the molecule, thereby altering its color, solubility, and pH transition range.[3][4]

// Reactants phthalic_anhydride [label="Phthalic Anhydride", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; phenol [label="2x Phenol\n(or substituted phenol)", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];

// Catalyst catalyst [label="Acid Catalyst\n(e.g., H₂SO₄)", shape=ellipse, fillcolor="#FBBC05", color="#202124", fontcolor="#202124"];

// Reaction reaction [label="Condensation\nReaction", shape=plaintext, fontcolor="#202124"];

// Product phthalein_dye [label="Phthalein Dye", fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"];

// Logical flow {phthalic_anhydride, phenol} -> reaction [arrowhead=none]; catalyst -> reaction; reaction -> phthalein_dye; } General synthesis of phthalein dyes.

The Mechanism of pH-Dependent Color Change

The remarkable color change of phthalein dyes is a direct consequence of a pH-induced structural transformation between two tautomeric forms: a colorless lactone form and a colored, conjugated quinoid form.[5]

In acidic to neutral solutions, the dye exists predominantly in its lactone form. This structure is non-planar, and the electronic communication between the aromatic rings is disrupted, resulting in no significant absorption of light in the visible spectrum, hence the colorless appearance.[5]

Upon the addition of a base, deprotonation of the phenolic hydroxyl groups occurs. This leads to a rearrangement of the molecule, opening the lactone ring and forming a highly conjugated, planar quinoid structure.[5] This extended π-system is a chromophore that absorbs light in the visible region, giving rise to the characteristic vibrant color of the deprotonated form.[1][6] In very strongly alkaline solutions, some phthalein dyes may become colorless again due to the formation of a carbinol structure.[1]

Quantitative Data of Common Phthalein Dyes

The selection of an appropriate phthalein dye for a specific application is dictated by its physicochemical properties, primarily its pKa and the wavelength of maximum absorbance (λmax) of its colored form. The pKa determines the pH range over which the color transition occurs.

| Indicator | pH Transition Range | pKa | λmax (Acidic Form) | λmax (Basic Form) |

| Phenolphthalein (B1677637) | 8.2 - 10.0 | ~9.7 | Colorless | 552 nm |

| Thymolphthalein | 9.3 - 10.5 | ~9.9 | Colorless | 598 nm |

| o-Cresolphthalein | 8.2 - 9.8 | ~9.4 | Colorless | 569 nm |

| Bromothymol Blue | 6.0 - 7.6 | ~7.1 | 427 nm (Yellow) | 602 nm (Blue) |

| Cresol Red | 7.2 - 8.8 | ~8.3 | Yellow | Reddish-purple |

Note: pKa and λmax values can vary slightly depending on the solvent and ionic strength of the solution.

Experimental Protocols

Synthesis of Phenolphthalein

This protocol provides a general method for the synthesis of phenolphthalein. Similar procedures can be adapted for other phthalein dyes by substituting phenol with the desired phenolic derivative.

Materials:

-

Phthalic anhydride

-

Phenol

-

Concentrated sulfuric acid (or p-toluenesulfonic acid)

-

Sodium hydroxide (B78521) solution (1 M)

-

Hydrochloric acid solution (1 M)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Stirring apparatus

-

Beakers

-

Filtration apparatus (vacuum filtration is recommended)

Procedure:

-

In a round-bottom flask, combine 1.0 equivalent of phthalic anhydride with 2.0 equivalents of phenol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.

-

Attach a reflux condenser and heat the mixture in a heating mantle or oil bath to approximately 150-160°C for 1-2 hours with stirring. The reaction mixture will darken and become viscous.

-

Allow the mixture to cool to room temperature. The crude product will solidify.

-

Add water to the flask and break up the solid.

-

Collect the crude product by vacuum filtration and wash it with cold water to remove unreacted starting materials and the acid catalyst.

-

The crude phenolphthalein can be purified by recrystallization from hot ethanol.

-

To verify the product, dissolve a small amount in ethanol and add a few drops of 1 M NaOH solution. A characteristic pink to fuchsia color should appear, which disappears upon the addition of 1 M HCl.[7]

// Steps start [label="Start", shape=ellipse, fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"]; reactants [label="Combine Phthalic Anhydride,\nPhenol, and Acid Catalyst", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; heat [label="Heat and Reflux\n(150-160°C, 1-2h)", fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; cool [label="Cool to Room Temperature", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; purify [label="Purification:\n- Add Water\n- Vacuum Filtration\n- Wash with Cold Water", fillcolor="#34A853", color="#FFFFFF", fontcolor="#FFFFFF"]; recrystallize [label="Recrystallize from Ethanol", fillcolor="#34A853", color="#FFFFFF", fontcolor="#FFFFFF"]; verify [label="Verify Product:\n- Dissolve in Ethanol\n- Add NaOH (Pink)\n- Add HCl (Colorless)", fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"];

// Flow start -> reactants; reactants -> heat; heat -> cool; cool -> purify; purify -> recrystallize; recrystallize -> verify; verify -> end; } Experimental workflow for the synthesis of phenolphthalein.

Spectrophotometric Determination of pKa

This protocol outlines the determination of the pKa of a phthalein dye using UV-Vis spectrophotometry.

Materials:

-

Phthalein dye stock solution (in ethanol)

-

A series of buffer solutions with known pH values spanning the expected transition range of the indicator

-

Hydrochloric acid solution (e.g., 0.1 M)

-

Sodium hydroxide solution (e.g., 0.1 M)

-

UV-Vis spectrophotometer

-

Cuvettes

-

pH meter

Procedure:

-

Determine the λmax of the acidic and basic forms:

-

Prepare a highly acidic solution of the dye by adding a small aliquot of the stock solution to the 0.1 M HCl.

-

Prepare a highly basic solution of the dye by adding a small aliquot of the stock solution to the 0.1 M NaOH.

-

Scan the absorbance of both solutions across the visible spectrum (typically 400-700 nm) to determine the wavelength of maximum absorbance (λmax) for each form.

-

-

Prepare a series of buffered solutions:

-

To a set of volumetric flasks, add a constant, known volume of the phthalein dye stock solution.

-

Fill each flask to the mark with a different buffer solution of known pH. Ensure the final concentration of the dye is the same in all solutions.

-

-

Measure the absorbance of the buffered solutions:

-

Measure the absorbance of each buffered solution at the λmax of the basic form.

-

-

Calculate the pKa:

-

The pKa can be determined graphically by plotting absorbance versus pH. The pKa is the pH at the inflection point of the resulting sigmoid curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log([A - A_b] / [A_a - A]) where:

-

A is the absorbance of the indicator in a given buffer.

-

A_a is the absorbance of the fully acidic form.

-

A_b is the absorbance of the fully basic form.

-

-

// Steps start [label="Start", shape=ellipse, fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"]; lambda_max [label="Determine λmax of Acidic and Basic Forms\n(in strong acid and strong base)", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; buffers [label="Prepare Buffered Solutions of Dye\n(constant dye concentration, varying pH)", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; measure_abs [label="Measure Absorbance of Buffered Solutions\nat λmax of the basic form", fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; calculate_pka [label="Calculate pKa", shape=diamond, fillcolor="#34A853", color="#FFFFFF", fontcolor="#FFFFFF"]; graphical [label="Graphical Method:\nPlot Absorbance vs. pH\npKa = Inflection Point", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; equation [label="Equation Method:\nUse Henderson-Hasselbalch\nfor Spectrophotometry", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"];

// Flow start -> lambda_max; lambda_max -> buffers; buffers -> measure_abs; measure_abs -> calculate_pka; calculate_pka -> graphical; calculate_pka -> equation; {graphical, equation} -> end; } Workflow for spectrophotometric pKa determination.

Applications in Research and Drug Development

The unique properties of phthalein dyes make them valuable in various research and development contexts:

-

pH Monitoring: Their most common application is as visual pH indicators in titrations and for estimating the pH of solutions.[8]

-

Cell Viability Assays: Some phthalein derivatives are used in colorimetric assays to assess cell viability and proliferation.

-

Drug Delivery: Phthalein-based structures can be incorporated into drug delivery systems as pH-sensitive linkers, enabling targeted drug release in specific cellular compartments with different pH environments.

-

Biosensors: The pH-dependent spectral changes of phthalein dyes can be harnessed to develop optical biosensors for detecting enzymatic activity or changes in local pH.

Conclusion

Phthalein dyes are a versatile class of compounds with a rich chemistry that underpins their widespread use. A thorough understanding of their synthesis, the structural basis for their color change, and their quantitative physicochemical properties is essential for their effective application and for the innovation of new dyes with tailored functionalities for advanced applications in research, diagnostics, and drug development. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers working with these important molecules.

References

- 1. Phenolphthalein - Wikipedia [en.wikipedia.org]

- 2. ulm.edu [ulm.edu]

- 3. SATHEE: Chemistry Bromothymol Blue [sathee.iitk.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solved 14 marks] (b) Phenolphthalein is an acid-base | Chegg.com [chegg.com]

Navigating the Cellular Landscape: An In-depth Technical Guide to Novel pH Indicators for Researchers and Drug Development Professionals

A comprehensive exploration into the synthesis, mechanisms, and applications of next-generation pH-sensitive probes, offering enhanced precision and functionality for cellular and pharmaceutical research.

In the intricate world of cellular biology and drug development, the precise measurement and monitoring of pH is paramount. Fluctuations in pH are fundamental to a vast array of physiological and pathological processes, from enzyme activity and protein stability to tumor microenvironments and subcellular organelle function. Traditional pH indicators, while foundational, often fall short in providing the specificity, sensitivity, and dynamic range required for cutting-edge research. This technical guide delves into the burgeoning field of novel pH indicators, providing researchers, scientists, and drug development professionals with a detailed overview of three promising classes of pH-sensitive materials: Rhodamine-Based Fluorescent Probes, Chitosan-Based Hydrogels, and Eudragit S100-Based Nanoparticles.

This guide offers a thorough examination of the synthesis, characterization, and performance of these innovative tools. Detailed experimental protocols are provided to enable the replication and adaptation of these methods in the laboratory. Quantitative data is summarized in comparative tables for straightforward evaluation, and the underlying signaling and response mechanisms are visualized through clear, concise diagrams.

Rhodamine-Based Fluorescent Probes: Illuminating the Microenvironment with Precision

Rhodamine derivatives have emerged as a powerful class of fluorescent pH probes due to their excellent photophysical properties, including high quantum yields and tunable pKa values. Their mechanism of action often relies on a pH-dependent equilibrium between a non-fluorescent, colorless spirolactam form and a highly fluorescent, colored ring-opened form. This "on-off" switching provides a distinct and measurable response to changes in pH.

Quantitative Performance of Rhodamine-Based pH Probes

| Probe | pKa | Fluorescence Quantum Yield (Φ) at acidic pH | Fluorescence Quantum Yield (Φ) at basic pH | Reference |

| Rhodamine B derivative (Probe A) | 5.81 | 0.26 | Non-fluorescent | [1] |

| Rhodamine derivative (Probe B) | 5.45 | 0.21 | 0.09 | [1] |

| Rhodamine derivative (Probe C) | 6.97 | 0.10 | 0.05 | [1] |

| BTNO | 7.91 | - | 0.61 (in water) | [2] |

Experimental Protocol: Synthesis of a Rhodamine B Spirolactam pH Probe

This protocol outlines the synthesis of a rhodamine B hydrazide, a common precursor for creating pH-sensitive spirolactam-based probes.[3]

Materials:

-

Rhodamine B

-

Ice-cold water

-

Thin-layer chromatography (TLC) supplies

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Dissolve 0.8 g of rhodamine B in 30 mL of methanol in a round-bottom flask.

-

Add 1 mL of hydrazine hydrate in excess to the solution.

-

Reflux the reaction mixture. Monitor the progress of the reaction using TLC until the characteristic pink color of rhodamine B disappears.

-

Once the reaction is complete, pour the mixture into ice-cold water.

-

A solid pink precipitate of rhodamine B hydrazide will form.

-

Collect the precipitate by filtration and wash thoroughly with cold water.

-

Dry the product under vacuum.

Signaling Pathway: Spirolactam Ring-Opening Mechanism

The pH-sensing mechanism of rhodamine spirolactam probes is based on a reversible, acid-catalyzed ring-opening of the non-fluorescent spirolactam structure. In a basic or neutral environment, the probe exists in the closed, colorless, and non-fluorescent spirolactam form. Upon acidification, the amide nitrogen is protonated, leading to the opening of the spirolactam ring. This results in the formation of the highly conjugated and brightly fluorescent quinone-like structure.

Caption: pH-induced reversible spirolactam ring-opening in rhodamine-based probes.

Chitosan-Based Hydrogels: Smart Scaffolds for Controlled Release

Chitosan (B1678972), a natural polysaccharide derived from chitin, has garnered significant attention for the development of pH-responsive hydrogels. These three-dimensional polymer networks can absorb and retain large amounts of water, and their swelling behavior is highly dependent on the pH of the surrounding environment. This property makes them ideal candidates for the controlled release of therapeutic agents in specific pH environments, such as the gastrointestinal tract.

Quantitative Performance of Chitosan-Based Hydrogels

| Hydrogel Composition | Crosslinking Agent | Swelling Behavior | Drug Release Profile | Reference |

| Chitosan | Glutaraldehyde (B144438) | Maximum swelling in acidic medium (pH 2) | Prolonged release up to 24 hours | [4] |

| Chitosan/β-Cyclodextrin/Acrylic acid | Ethylene glycol dimethacrylate | High swelling and drug release at pH 7.4 compared to pH 1.2 | Targeted delivery to the colon | [5] |

Experimental Protocol: Preparation of Chitosan-Glutaraldehyde Hydrogels

This protocol describes a common method for preparing chitosan hydrogels crosslinked with glutaraldehyde.[4]

Materials:

-

Chitosan powder

-

Acetic acid (2% aqueous solution)

-

Tween-80 (0.5% solution)

-

Glutaraldehyde solution (0.1% aqueous solution)

-

Petri dishes

-

Stirring apparatus

Procedure:

-

Dissolve 1.5 g of chitosan powder in 20.0 mL of 2.0% aqueous acetic acid with continuous stirring for 24 hours to obtain a viscous solution.

-

Add a few drops of 0.5% Tween-80 to the solution.

-

Filter the solution through a sintered glass crucible.

-

To create different crosslink densities, add varying amounts of 0.1% aqueous glutaraldehyde solution (e.g., 1.0 mL, 1.5 mL, 2.0 mL) to separate chitosan solutions.

-

Stir the solutions for 30 minutes at room temperature. The solutions will become increasingly viscous.

-

Cast the viscous solutions into petri dishes and allow them to dry overnight at room temperature to form the hydrogels.

-

Further dry the semi-dried hydrogels in an oven at 45°C for 12 hours to remove residual solvent.

Response Mechanism: pH-Dependent Swelling of Chitosan Hydrogels

The pH-responsiveness of chitosan hydrogels is attributed to the protonation and deprotonation of the primary amine groups (-NH2) on the chitosan backbone. In acidic environments (pH < 6.5), these amine groups become protonated (-NH3+), leading to electrostatic repulsion between the polymer chains. This repulsion causes the hydrogel network to expand and swell, allowing for the uptake of water and the release of encapsulated molecules. Conversely, in basic environments (pH > 6.5), the amine groups are deprotonated, reducing the electrostatic repulsion and causing the hydrogel to shrink and release less of its payload.

Caption: pH-driven swelling and collapse of a chitosan hydrogel network.

Eudragit S100-Based Nanoparticles: Targeted Delivery with Precision Polymers

Eudragit S100 is an anionic copolymer of methacrylic acid and methyl methacrylate (B99206) that exhibits pH-dependent solubility. It is insoluble in acidic conditions but dissolves at a pH of 7 or higher. This characteristic makes it an excellent material for creating nanoparticles designed for targeted drug delivery to specific regions of the gastrointestinal tract, such as the colon, where the pH is neutral to slightly alkaline.

Quantitative Performance of Eudragit S100-Based Nanoparticles

| Formulation | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Release at pH 1.2 | Drug Release at pH 7.4 | Reference |

| Methotrexate-loaded Eudragit S100 NPs | 165.7 ± 1.85 - 330.4 ± 4.19 | > 61% | 2.22% - 3.26% (in 2h) | 90.01% - 99.41% (in 42h) | [6] |

| Curcumin-loaded Eudragit S100 NPs | - | - | Minimal release | Sustained release | [7] |

Experimental Protocol: Preparation of Eudragit S100 Nanoparticles by Modified Solvent Evaporation

This protocol describes the preparation of drug-loaded Eudragit S100 nanoparticles using a modified emulsion solvent evaporation technique.[6]

Materials:

-

Eudragit S100

-

Methotrexate (or other drug)

-

Poloxamer-407 or Polyvinyl alcohol (PVA) as surfactant

-

Organic solvent (e.g., acetone, ethanol)

-

Aqueous phase (e.g., deionized water)

-

Sonnicator

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve Eudragit S100 and the drug (e.g., methotrexate) in a suitable organic solvent to form the organic phase.

-

Dissolve the surfactant (e.g., Poloxamer-407 or PVA) in the aqueous phase.

-

Add the organic phase dropwise to the aqueous phase under continuous stirring to form an oil-in-water emulsion.

-

Sonicate the emulsion to reduce the droplet size and form nanoparticles.

-

Evaporate the organic solvent using a rotary evaporator under reduced pressure.

-

As the organic solvent is removed, the polymer precipitates, and solid nanoparticles are formed.

-

Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.

Release Mechanism: pH-Triggered Dissolution of Eudragit S100

The drug release mechanism of Eudragit S100 nanoparticles is based on the pH-dependent solubility of the polymer. In the acidic environment of the stomach (pH 1-3), Eudragit S100 remains in its non-ionized form and is insoluble, thus protecting the encapsulated drug from premature release. As the nanoparticles transit to the more neutral or alkaline environment of the small intestine and colon (pH > 7), the carboxylic acid groups of the polymer ionize, leading to the dissolution of the nanoparticle matrix and the subsequent release of the therapeutic agent.

Caption: pH-dependent dissolution of Eudragit S100 nanoparticles for targeted drug release.

Conclusion

The development of novel pH indicators represents a significant advancement in our ability to probe and manipulate biological systems with greater precision. Rhodamine-based fluorescent probes offer unparalleled sensitivity for real-time imaging of pH dynamics in living cells. Chitosan-based hydrogels provide a biocompatible and biodegradable platform for the controlled release of therapeutics in response to specific pH triggers. Eudragit S100-based nanoparticles enable targeted drug delivery to specific regions of the gastrointestinal tract, minimizing off-target effects and maximizing therapeutic efficacy.

The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage these innovative technologies in their work. As research in this field continues to evolve, we can anticipate the emergence of even more sophisticated and versatile pH-sensitive materials, further expanding our toolkit for understanding and treating human disease.

References

- 1. Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ratiometric fluorescent probe with high quantum yield for quantitative imaging of intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence switching via competitive ESIPT and spirolactam ring opening in a multifunctional rhodamine B probe for selective detection of Cu 2+ and ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00517E [pubs.rsc.org]

- 4. longdom.org [longdom.org]

- 5. Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate) [frontiersin.org]

- 7. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

Application Notes and Protocols for α-Naphtholphthalein Indicator Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Naphtholphthalein is a phthalein dye commonly utilized as a pH indicator in analytical chemistry, particularly for titrations. Its distinct color change over a specific pH range makes it a valuable tool for determining the endpoint of acid-base reactions. This document provides detailed protocols for the preparation, storage, and application of α-Naphtholphthalein indicator solution.

Physicochemical Properties

α-Naphtholphthalein is a fine crystalline powder, with a color ranging from pink to brown.[1] It is practically insoluble in water but soluble in ethanol (B145695).[1]

Mechanism of Action

As a pH indicator, α-Naphtholphthalein exhibits a distinct color change corresponding to shifts in hydrogen ion concentration. The visual transition occurs in the pH range of 7.3 to 8.7.[2][3][4] Below pH 7.3, the solution is typically colorless to reddish, while at a pH of 8.7 or higher, it transitions to a greenish-blue color.[1][2][3] This property is particularly useful for titrations involving weak acids and strong bases.[1]

Quantitative Data Summary

The key quantitative parameters for α-Naphtholphthalein are summarized in the table below for easy reference.

| Parameter | Value | Reference |

| Molecular Formula | C₂₈H₁₈O₄ | [2][3][4] |

| Molecular Weight | 418.44 g/mol | [4] |

| pH Range | 7.3 - 8.7 | [2][3][4] |

| Color Change | Colorless/Reddish to Greenish-Blue | [1][2][3] |

| Typical Concentrations | 0.1% or 0.04% (w/v) | [1][3][4] |

| Solvent | Ethanol | [1] |

| Melting Point | 238-240 °C | [1] |

Experimental Protocols

Preparation of 0.1% α-Naphtholphthalein Indicator Solution

This protocol outlines the steps to prepare a 0.1% (w/v) solution of α-Naphtholphthalein in ethanol.

Materials:

-

α-Naphtholphthalein powder

-

95% Ethanol

-

Volumetric flask (100 mL)

-

Analytical balance

-

Spatula

-

Weighing paper

-

Funnel

Procedure:

-

Accurately weigh 0.1 g of α-Naphtholphthalein powder using an analytical balance.

-

Transfer the weighed powder into a 100 mL volumetric flask using a funnel.

-

Add approximately 50 mL of 95% ethanol to the volumetric flask.

-

Swirl the flask gently to dissolve the powder completely. A clear, red-orange solution should be observed.

-

Once the powder is fully dissolved, add 95% ethanol to the flask until the solution reaches the 100 mL mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Label the flask clearly with the name of the solution, concentration, date of preparation, and initials of the preparer.

Storage and Handling

The prepared α-Naphtholphthalein indicator solution should be stored in a tightly sealed container at room temperature, away from direct sunlight. Stock solutions stored at -20°C should be used within one month, while those at -80°C can be kept for up to six months.[5] It is important to seal the container properly to prevent evaporation of the ethanol.

Applications

The primary application of α-Naphtholphthalein indicator solution is in acid-base titrations. It is particularly well-suited for the titration of weak acids with strong bases where the equivalence point lies within the indicator's pH transition range. A few drops of the indicator solution are added to the analyte solution before starting the titration. The endpoint is identified by the sharp color change from colorless or reddish to greenish-blue.

Visualizations

Experimental Workflow: Preparation of α-Naphtholphthalein Indicator

Caption: Workflow for the preparation and application of α-Naphtholphthalein indicator solution.

References

Application Notes and Protocols: α-Naphtholphthalealein in Non-Aqueous Titrations